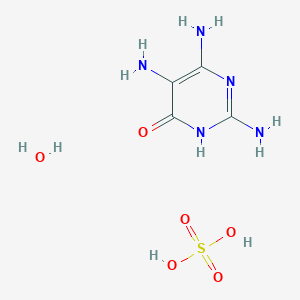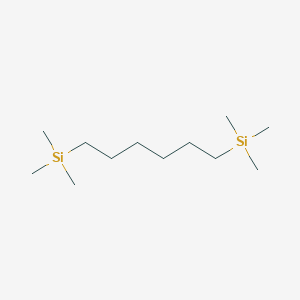
1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane
Overview
Description
1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane: is a siloxane compound characterized by its four silicon atoms, each bonded to two methyl groups and one vinyl group. This compound is part of the broader class of organosilicon compounds, which are known for their versatility and wide range of applications in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane typically involves the hydrosilylation reaction. This reaction is carried out by reacting a vinylsilane with a hydrosilane in the presence of a platinum catalyst. The reaction conditions often include:
Temperature: 50-100°C
Catalyst: Platinum-based catalysts such as Karstedt’s catalyst
Solvent: Toluene or other suitable organic solvents
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous flow reactors: To ensure consistent product quality and yield
High-purity reagents: To minimize impurities and side reactions
Automated control systems: For precise control of reaction parameters
Chemical Reactions Analysis
Types of Reactions
1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to alkenes
Oxidation: Formation of silanols or siloxanes
Substitution: Replacement of vinyl groups with other functional groups
Common Reagents and Conditions
Hydrosilylation: Platinum catalysts, alkenes, and mild temperatures
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone
Substitution: Halogenating agents or nucleophiles
Major Products Formed
Hydrosilylation: Siloxanes with various organic groups
Oxidation: Silanols or siloxane oligomers
Substitution: Functionalized siloxanes with diverse applications
Scientific Research Applications
1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane has numerous applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced siloxane polymers and materials
Biology: Employed in the development of biocompatible materials for medical devices
Medicine: Utilized in drug delivery systems and as a component in medical implants
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent thermal and chemical stability
Mechanism of Action
The mechanism of action of 1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane involves its ability to form stable siloxane bonds. The vinyl groups on the silicon atoms participate in various chemical reactions, allowing the compound to act as a versatile building block for the synthesis of complex siloxane structures. The molecular targets and pathways involved include:
Siloxane bond formation: Through hydrosilylation and other addition reactions
Cross-linking: Via vinyl group reactions, leading to the formation of three-dimensional networks
Comparison with Similar Compounds
Similar Compounds
- 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane
- 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsilanyloxy)tetrasiloxane
- 1,7-Dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane
Uniqueness
1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane is unique due to its vinyl groups, which provide additional reactivity compared to other similar siloxanes. This makes it particularly valuable in applications requiring cross-linking and polymerization.
Properties
IUPAC Name |
ethenyl-[[[ethenyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30O3Si4/c1-11-16(3,4)13-18(7,8)15-19(9,10)14-17(5,6)12-2/h11-12H,1-2H2,3-10H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCLUVJVJHWRRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30O3Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001037006 | |
| Record name | 1,7-Divinyloctamethyltetrasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001037006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13315-13-4 | |
| Record name | 1,7-Divinyloctamethyltetrasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001037006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride](/img/structure/B3067602.png)

![12-Hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067618.png)
![1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067625.png)
![1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067626.png)


![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B3067650.png)

![2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3067665.png)


